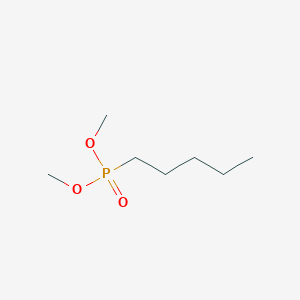
Fmoc-HomoCys(Mmt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-HomoCys(Mmt)-OH is a modified amino acid derivative used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a homocysteine (HomoCys) residue, and a monomethoxytrityl (Mmt) protecting group. The Fmoc group is commonly used to protect the amino group during peptide synthesis, while the Mmt group protects the thiol group of homocysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoCys(Mmt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of homocysteine is protected using the Fmoc group. This is achieved by reacting homocysteine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of homocysteine is protected using the Mmt group. This is done by reacting the Fmoc-protected homocysteine with monomethoxytrityl chloride (Mmt-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-HomoCys(Mmt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Mmt group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Mmt removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
Deprotected Homocysteine: After removal of protecting groups.
Peptide Chains: When used in peptide synthesis.
Scientific Research Applications
Fmoc-HomoCys(Mmt)-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules.
Biomaterials: Used in the design of bio-inspired materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-HomoCys(Mmt)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mmt group protects the thiol group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HomoCys(Mmt)-OH but with a trityl (Trt) protecting group instead of Mmt.
Fmoc-HomoCys(Trt)-OH: Similar to this compound but with a trityl (Trt) protecting group.
Uniqueness
This compound is unique due to the presence of the Mmt protecting group, which offers different deprotection conditions compared to the trityl group. This allows for selective deprotection and greater flexibility in peptide synthesis.
Properties
Molecular Formula |
C39H35NO5S |
|---|---|
Molecular Weight |
629.8 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42) |
InChI Key |
PVIDVOXNTFAMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)


![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)



![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)


